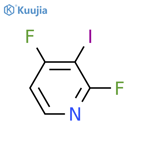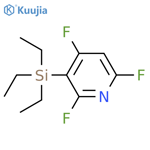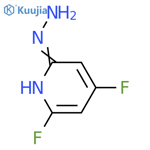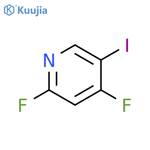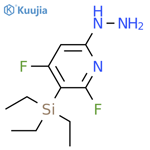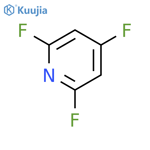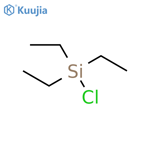Cas no 849937-91-3 (4,6-difluoropyridine-3-carboxylic acid)
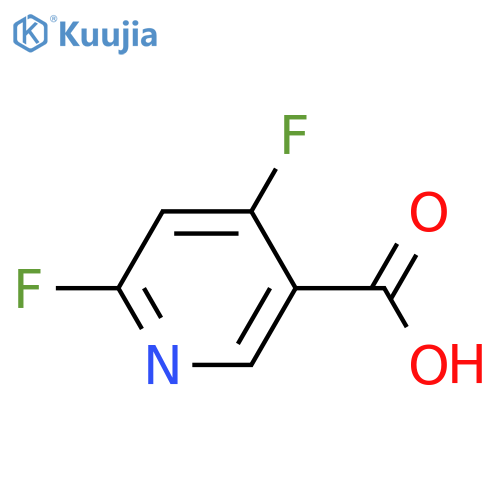
4,6-difluoropyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4,6-Difluoronicotinic acid
- 3-Pyridinecarboxylicacid, 4,6-difluoro-
- 4,6-difluoropyridine-3-carboxylic acid
- 4,6-Difluoro-nicotinic acid
- 3-PYRIDINECARBOXYLIC ACID, 4,6-DIFLUORO-
- FCH864125
- 3121AC
- AB49331
- AX8035105
- 4,6-Difluoro-3-pyridinecarboxylic acid (ACI)
- 2,4-Difluoropyridine-5-carboxylic acid
-
- MDL: MFCD09031031
- インチ: 1S/C6H3F2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11)
- InChIKey: CWAIXXHIRUVOMA-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(F)=CC(F)=NC=1)O
計算された属性
- せいみつぶんしりょう: 159.01300
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 165
- トポロジー分子極性表面積: 50.2
じっけんとくせい
- PSA: 50.19000
- LogP: 1.05800
4,6-difluoropyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YV823-50mg |
4,6-difluoropyridine-3-carboxylic acid |
849937-91-3 | 97% | 50mg |
249.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YV823-200mg |
4,6-difluoropyridine-3-carboxylic acid |
849937-91-3 | 97% | 200mg |
622.0CNY | 2021-08-04 | |
| Enamine | EN300-113048-5.0g |
4,6-difluoropyridine-3-carboxylic acid |
849937-91-3 | 95% | 5g |
$1112.0 | 2023-06-09 | |
| Alichem | A029006968-5g |
4,6-Difluoronicotinic acid |
849937-91-3 | 95% | 5g |
$3383.49 | 2023-08-31 | |
| Enamine | EN300-113048-10g |
4,6-difluoropyridine-3-carboxylic acid |
849937-91-3 | 95% | 10g |
$2169.0 | 2023-10-26 | |
| Alichem | A029006968-1g |
4,6-Difluoronicotinic acid |
849937-91-3 | 95% | 1g |
$768.98 | 2023-08-31 | |
| eNovation Chemicals LLC | Y1043891-1g |
4,6-Difluoronicotinic Acid |
849937-91-3 | 95% | 1g |
$260 | 2024-06-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065146-1g |
4,6-Difluoronicotinic acid |
849937-91-3 | 98% | 1g |
¥2076.00 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSK042-100mg |
4,6-difluoropyridine-3-carboxylic acid |
849937-91-3 | 97% | 100mg |
¥311.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSK042-10g |
4,6-difluoropyridine-3-carboxylic acid |
849937-91-3 | 97% | 10g |
¥12105.0 | 2024-04-16 |
4,6-difluoropyridine-3-carboxylic acid 合成方法
ごうせいかいろ 1
1.2 Solvents: Water
2.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 1 h, 0 °C
2.2 -
2.3 Reagents: Hydrochloric acid Solvents: Water
ごうせいかいろ 2
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 15 min, -75 °C
1.3 Reagents: Sodium sulfite Solvents: Water ; -75 °C
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -75 °C; 30 min, -75 °C
2.2 Solvents: Water
3.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 1 h, 0 °C
3.2 -
3.3 Reagents: Hydrochloric acid Solvents: Water
ごうせいかいろ 3
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 25 °C
3.1 Reagents: Copper sulfate Solvents: Water ; 25 min, reflux
4.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -100 °C; 45 min, -100 °C
4.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 15 min, -75 °C
4.3 Reagents: Sodium sulfite Solvents: Water ; -75 °C
5.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -75 °C; 30 min, -75 °C
5.2 Solvents: Water
6.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 1 h, 0 °C
6.2 -
6.3 Reagents: Hydrochloric acid Solvents: Water
ごうせいかいろ 4
2.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -100 °C; 45 min, -100 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 15 min, -75 °C
2.3 Reagents: Sodium sulfite Solvents: Water ; -75 °C
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -75 °C; 30 min, -75 °C
3.2 Solvents: Water
4.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 1 h, 0 °C
4.2 -
4.3 Reagents: Hydrochloric acid Solvents: Water
ごうせいかいろ 5
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
ごうせいかいろ 6
2.1 Reagents: Copper sulfate Solvents: Water ; 25 min, reflux
3.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -100 °C; 45 min, -100 °C
3.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 15 min, -75 °C
3.3 Reagents: Sodium sulfite Solvents: Water ; -75 °C
4.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -75 °C; 30 min, -75 °C
4.2 Solvents: Water
5.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 1 h, 0 °C
5.2 -
5.3 Reagents: Hydrochloric acid Solvents: Water
ごうせいかいろ 7
1.2 45 min, -75 °C
2.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ; 2 h, 50 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 25 °C
4.1 Reagents: Copper sulfate Solvents: Water ; 25 min, reflux
5.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -100 °C; 45 min, -100 °C
5.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 15 min, -75 °C
5.3 Reagents: Sodium sulfite Solvents: Water ; -75 °C
6.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -75 °C; 30 min, -75 °C
6.2 Solvents: Water
7.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 1 h, 0 °C
7.2 -
7.3 Reagents: Hydrochloric acid Solvents: Water
4,6-difluoropyridine-3-carboxylic acid Raw materials
- 2,4-Difluoro-5-iodopyridine
- 2,4,6-Trifluoropyridine
- 2(1H)-Pyridinone, 4,6-difluoro-5-(triethylsilyl)-, hydrazone
- 2,4-Difluoro-3-iodopyridine
- Chlorotriethylsilane
- Pyridine, 2,4,6-trifluoro-3-(triethylsilyl)-
- 2,4-Difluoropyridine
- 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
4,6-difluoropyridine-3-carboxylic acid Preparation Products
4,6-difluoropyridine-3-carboxylic acid 関連文献
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
4,6-difluoropyridine-3-carboxylic acidに関する追加情報
Professional Introduction to 4,6-difluoropyridine-3-carboxylic acid (CAS No: 849937-91-3)
4,6-difluoropyridine-3-carboxylic acid, with the chemical identifier CAS No: 849937-91-3, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its two fluorine atoms at the 4th and 6th positions of the pyridine ring and a carboxylic acid functional group at the 3rd position, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of fluorine atoms enhances the electronic properties of the molecule, influencing its reactivity and biological activity.
The< strong>4,6-difluoropyridine-3-carboxylic acid structure is particularly interesting due to its versatility in medicinal chemistry. The fluorine atoms can modulate the binding affinity of the molecule to biological targets, making it a useful scaffold for drug design. Recent studies have highlighted its potential in developing novel therapeutic agents targeting various diseases, including cancer and infectious disorders. The carboxylic acid moiety further extends its utility as a reactive site for further functionalization, enabling the synthesis of more complex derivatives.
In recent years, there has been a surge in research focusing on fluorinated heterocycles due to their enhanced metabolic stability and improved pharmacokinetic profiles. 4,6-difluoropyridine-3-carboxylic acid exemplifies this trend, with several studies demonstrating its role in generating potent inhibitors of key enzymes involved in disease pathways. For instance, researchers have explored its derivatives as inhibitors of tyrosine kinases, which are critical in cancer signaling pathways. The fluorinated pyridine core contributes to selective binding by improving hydrophobic interactions and reducing off-target effects.
The< strong>CAS No: 849937-91-3 designation ensures that researchers can reliably identify and source this compound for their experiments. Its synthesis involves multi-step organic reactions, often starting from commercially available pyridine precursors. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to introduce the fluorine atoms efficiently. These synthetic routes highlight the compound's importance as a building block in modern chemical synthesis.
Beyond pharmaceutical applications, 4,6-difluoropyridine-3-carboxylic acid has shown promise in agrochemical research. Fluorinated pyridines are known for their ability to enhance the efficacy of pesticides and herbicides by improving their bioavailability and resistance to degradation. Derivatives of this compound have been investigated as potential candidates for next-generation crop protection agents, addressing the growing need for sustainable agricultural practices.
The biological activity of< strong>4,6-difluoropyridine-3-carboxylic acid is further underscored by its role in developing antiviral and antibacterial agents. The unique electronic environment created by the fluorine substituents allows for precise tuning of molecular interactions with biological targets. For example, studies have demonstrated its derivatives' ability to inhibit viral proteases by mimicking natural substrates with high specificity. This capability is crucial in combating emerging infectious diseases where rapid development of new treatments is essential.
In conclusion, 4,6-difluoropyridine-3-carboxylic acid (CAS No: 849937-91-3) represents a significant advancement in fluorinated heterocyclic chemistry. Its structural features and reactivity make it a versatile intermediate for developing innovative solutions in pharmaceuticals and agrochemicals. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in synthetic and medicinal chemistry endeavors. The ongoing exploration of its derivatives promises to yield groundbreaking therapies and sustainable agricultural innovations.
849937-91-3 (4,6-difluoropyridine-3-carboxylic acid) 関連製品
- 849937-90-2(2,4-difluoropyridine-3-carboxylic acid)
- 1807941-83-8((2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide)
- 345987-96-4(5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol)
- 2171929-25-0(2-(1-methoxyethyl)-5-(2-methylcyclopropyl)oxolane-3-carboxylic acid)
- 499769-88-9((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid)
- 1015844-43-5(1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acid)
- 2757951-51-0(4-Bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate)
- 872509-56-3(2,6-dichloro-3,5-dimethoxyaniline)
- 110028-14-3(trans,cis-1,9-Cyclohexadecadiene)
- 2228946-65-2(3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid)

